molecular formula C23H38O4 B15286740 1,3-dihydroxypropan-2-yl icosa-5,8,11,14-tetraenoate

1,3-dihydroxypropan-2-yl icosa-5,8,11,14-tetraenoate

Cat. No.: B15286740
M. Wt: 378.5 g/mol
InChI Key: RCRCTBLIHCHWDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dihydroxypropan-2-yl icosa-5,8,11,14-tetraenoate is a chemical compound with the molecular formula C23H38O4. It is an ester derived from eicosatetraenoic acid and glycerol. This compound is known for its role as an endogenous metabolite and has significant biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dihydroxypropan-2-yl icosa-5,8,11,14-tetraenoate typically involves the esterification of eicosatetraenoic acid with glycerol. The reaction is usually catalyzed by an acid or base. Commonly used catalysts include sulfuric acid or sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of immobilized enzymes as catalysts is also explored to enhance the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

1,3-Dihydroxypropan-2-yl icosa-5,8,11,14-tetraenoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Dihydroxypropan-2-yl icosa-5,8,11,14-tetraenoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-dihydroxypropan-2-yl icosa-5,8,11,14-tetraenoate involves its interaction with cellular membranes and receptors. It acts as an agonist for cannabinoid receptors, leading to various physiological effects. The compound modulates the activity of enzymes involved in lipid metabolism and signaling pathways, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific arrangement of double bonds, which imparts distinct chemical and biological properties. Its ability to interact with cannabinoid receptors and modulate lipid metabolism sets it apart from other similar compounds .

Properties

Molecular Formula

C23H38O4

Molecular Weight

378.5 g/mol

IUPAC Name

1,3-dihydroxypropan-2-yl icosa-5,8,11,14-tetraenoate

InChI

InChI=1S/C23H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(26)27-22(20-24)21-25/h6-7,9-10,12-13,15-16,22,24-25H,2-5,8,11,14,17-21H2,1H3

InChI Key

RCRCTBLIHCHWDZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC(CO)CO

Origin of Product

United States

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